Lipophilicity–Polarity Balance: XLogP3 and TPSA Comparison with Benzylamide and Dimethylamide Analogs
The target compound (XLogP3 = 0.5, TPSA = 77 Ų) exhibits a nearly ideal balance between lipophilicity and polarity for CNS drug-like space [1]. In contrast, the benzylamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (XLogP3 = 0.6, TPSA unavailable but expected higher due to additional amide NH) [2] and the dimethylamide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (XLogP3 = -0.7, TPSA = 77 Ų) [3] bracket the target in opposite directions—the dimethylamide being excessively polar and the benzylamide introducing undesirable aromatic bulk without a commensurate lipophilicity gain.
| Evidence Dimension | Computed logP and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 77 Ų |
| Comparator Or Baseline | 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (XLogP3 = 0.6); 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (XLogP3 = -0.7, TPSA = 77 Ų) |
| Quantified Difference | Target XLogP3 is 1.2 log units higher than dimethylamide analog; TPSA is identical to dimethylamide analog |
| Conditions | XLogP3 and TPSA computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.18, respectively |
Why This Matters
A compound with XLogP3 in the 0–1 range and moderate TPSA is predicted to have favorable passive membrane permeability and oral absorption, making this compound a more balanced starting point for lead optimization than polar or aromatic-heavy analogs.
- [1] PubChem. 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one. Compound Summary CID 47003304. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/47003304 (accessed May 7, 2026). View Source
- [2] PubChem. 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. Compound Summary CID 47003075. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/47003075 (accessed May 7, 2026). View Source
- [3] PubChem. 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide. Compound Summary CID 54595386. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54595386 (accessed May 7, 2026). View Source
